Duocarmycin TM, also known as CBI-TMI, is a potent DNA alkylating agent derived from the natural product family of duocarmycins. This compound is notable for its selective cytotoxicity against various tumor cells, making it a significant focus in cancer research and drug development. Duocarmycin TM functions by binding to DNA and inducing alkylation, which disrupts DNA replication and transcription processes, ultimately leading to cell death.
Duocarmycin TM is synthesized from natural products found in certain species of Streptomyces, a genus of bacteria known for producing various bioactive compounds. The original duocarmycin compounds were isolated from Streptomyces sp. and have been modified to enhance their therapeutic efficacy and reduce toxicity to normal cells.
Duocarmycin TM falls under the classification of alkylating agents, which are commonly used in chemotherapy. These agents work by adding alkyl groups to DNA, leading to cross-linking and strand breaks. This class of drugs is critical in treating various malignancies due to their ability to interfere with the DNA repair mechanisms in cancer cells.
The synthesis of Duocarmycin TM involves several complex steps that can be categorized into key methods:
Technical details regarding yields, reaction conditions, and purification methods are critical in optimizing the synthesis process and achieving high-purity products suitable for biological evaluation .
Duocarmycin TM features a complex molecular structure characterized by its unique bicyclic system, which includes:
Duocarmycin TM undergoes several key chemical reactions that enhance its pharmacological profile:
Technical details regarding reaction kinetics, conditions (such as pH and temperature), and specificity towards different DNA sequences are crucial for understanding its mechanism of action .
The mechanism by which Duocarmycin TM exerts its cytotoxic effects involves a two-step process:
Data from studies indicate that this mechanism leads to significant inhibition of cell division in cancer cells while sparing normal cells under certain conditions .
Relevant data regarding melting points, boiling points, and spectral characteristics (NMR, IR) are essential for characterization purposes .
Duocarmycin TM has several scientific applications primarily focused on oncology:
The discovery of duocarmycin TM originates from systematic investigations of soil-derived Streptomyces bacteria, which have yielded numerous clinically significant anticancer agents. Japanese researchers initiated intensive bioprospecting efforts in the late 1980s, collecting soil samples from geographically distinct pristine environments across Japan. This exploration led to the isolation of Streptomyces strain DO-88 from soil collected near Mount Fuji in 1988, which produced the founding member of this antibiotic class—duocarmycin A. This compound exhibited unprecedented picomolar-range cytotoxicity against cancer cell lines, sparking significant interest in its chemical scaffold [1] [2]. Subsequent screening identified additional producer strains: Streptomyces DO-89 from Hyogo Prefecture yielded duocarmycins B1, B2, C1, C2, D1, and D2, while Streptomyces DO-113 (FERM BP 2222), isolated near Rokkakudo Temple in Kyoto in 1990, produced the exceptionally potent duocarmycin stable A (DSA). These discoveries underscored Japan's unique ecological niches as rich sources of bioactive Streptomyces secondary metabolites [1] [2].
The research philosophy driving these discoveries emphasized the biochemical potential of undisturbed ecosystems, establishing soil actinomycetes as prolific producers of DNA-alkylating agents. Initial cultivation approaches faced challenges due to the instability of duocarmycin A in fermentation broths, prompting optimization of culture conditions to enhance yields of more stable halogenated seco-compounds (B and C series). This microbiological groundwork created the essential chemical foundation for subsequent synthetic development of analogs, including duocarmycin TM [1] [2].
The structural evolution of duocarmycins represents a compelling narrative of medicinal chemistry refinement spanning four decades:
First Generation (1988-1990): Natural isolation of duocarmycin A and DSA established the core pharmacophore featuring: (1) a DNA-binding subunit (left-hand segment) with sequence recognition properties; (2) a linking amide bond positioning the molecule within the DNA minor groove; and (3) a spirocyclopropylcyclohexadienone "warhead" (right-hand segment) responsible for adenine-specific alkylation [1] [3]. DSA emerged as the most potent naturally occurring variant, with cytotoxicity extending into the low picomolar range (IC~50~ = 0.01-0.3 pM across various cancer cell lines) due to its solvolytic stability and efficient DNA binding kinetics [1].
Second Generation (Early 1990s): Synthetic efforts focused on stability enhancement through structural modifications. Seco-duocarmycin SA incorporated a phenol functional group and chlorine atom to mask the reactive cyclopropane, functioning as a prodrug activated intracellularly. This strategy maintained potency while improving pharmacokinetic handling [1] [3].
Third Generation (Mid-1990s onward): Rational design produced fully synthetic analogs like duocarmycin TM (CBI-TMI), which featured a cyclopropabenzindole (CBI) alkylation subunit and truncated DNA-binding domain. This evolution optimized DNA interaction kinetics while enabling scalable synthesis. TM specifically incorporated a chloromethylindole (TMI) unit, enhancing sequence selectivity and alkylation efficiency [3] [7].
Table 1: Comparative Cytotoxic Potency of Duocarmycin Analogs
Compound | Producer Strain/Source | IC~50~ Range | Notable Features |
---|---|---|---|
Duocarmycin A | Streptomyces DO-88 | 10-100 pM | First isolated natural variant |
Duocarmycin SA | Streptomyces DO-113 | 0.01-0.3 pM | Natural analog with exceptional potency |
Seco-Duocarmycin SA | Semi-synthetic | 0.1-1.0 pM | Prodrug with improved stability |
Duocarmycin TM | Fully synthetic | 0.09-0.29 nM | Optimized DNA-binding/alkylation |
Duocarmycin TM (CBI-TMI; CAS 157922-77-5) is not a naturally occurring compound but rather the product of targeted synthetic medicinal chemistry. Its development addressed limitations observed in natural duocarmycins, particularly chemical instability and complex synthesis. Researchers designed TM by retaining the pharmacologically essential spirocyclopropylcyclohexadienone alkylation subunit while simplifying the DNA recognition domain to a chloromethyl-substituted indole moiety (TMI segment) [3] [7].
The compound was characterized as a light yellow to yellow solid with molecular formula C~25~H~23~ClN~2~O~5~ (MW: 466.91 g/mol). Its structure features a stereospecific chiral center at the cyclopropane ring junction, critically influencing DNA binding orientation. Spectroscopic characterization confirmed the presence of key functional groups: the cyclopropane ring (δ~H~ 1.35-1.65 ppm), methoxy groups (δ~H~ 3.85, 3.91 ppm), and the chloromethyl unit (δ~H~ 3.72 ppm) essential for DNA interaction [7].
Table 2: Structural Differentiation Within the Duocarmycin Family
Structural Feature | Natural DSA | Duocarmycin TM | Functional Significance |
---|---|---|---|
Alkylating subunit | Spirocyclopropylcyclohexadienone | Spirocyclopropylbenzindole (CBI) | Enhanced in vivo stability |
DNA-binding subunit | Pyrroloindole tricycle | Chloromethylindole (TMI) | Optimized minor groove recognition |
Linking structure | Amide bond | Direct bond to alkylating subunit | Simplified synthesis |
Key modifications | None (natural) | Chloromethyl group | Sequence-selective alkylation enhancement |
Duocarmycin TM's mechanism involves sequence-selective alkylation of duplex DNA, preferentially targeting adenines within 5'-AATTAA-3' and related AT-rich sequences. The chloromethylindole subunit positions the molecule within the minor groove, enabling the CBI warhead to undergo reversible ring opening. This generates a reactive cyclopropane species that forms a covalent N3-adenine adduct, disrupting DNA architecture and triggering cell death. Biochemical assays demonstrate TM's exceptional potency, with IC~50~ values of 0.09 nM in Chinese hamster UV4 cells, 0.21 nM in CHO-AA8 cells, and 0.29 nM in human ovarian carcinoma SK-OV-3 cells after just 4 hours of exposure [7]. The synthetic accessibility of TM, combined with its maintained biological potency, established it as a versatile payload for targeted cancer therapies and a valuable tool compound for DNA alkylation mechanism studies [3] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1